(1S,2R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine
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Overview
Description
(1S,2R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine is a chiral amine compound that features a cyclohexane ring substituted with a pyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and pyrrolidine.
Formation of Intermediate: Cyclohexanone undergoes a reductive amination reaction with pyrrolidine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a metal catalyst.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1S,2R) enantiomer.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyrrolidine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
(1S,2R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine: The enantiomer of the compound with different stereochemistry.
Cyclohexylamine: A simpler amine with a cyclohexane ring.
Pyrrolidine: A simpler amine with a pyrrolidine ring.
Uniqueness
(1S,2R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its enantiomers and other similar compounds.
Properties
CAS No. |
133575-75-4 |
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Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(1S,2R)-2-pyrrolidin-1-ylcyclohexan-1-amine |
InChI |
InChI=1S/C10H20N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h9-10H,1-8,11H2/t9-,10+/m0/s1 |
InChI Key |
FLEFKPPJPOWCSZ-VHSXEESVSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)N2CCCC2 |
Canonical SMILES |
C1CCC(C(C1)N)N2CCCC2 |
Origin of Product |
United States |
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